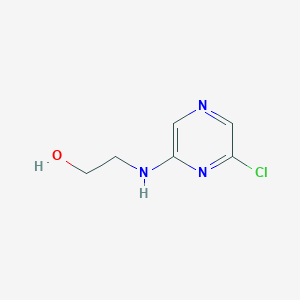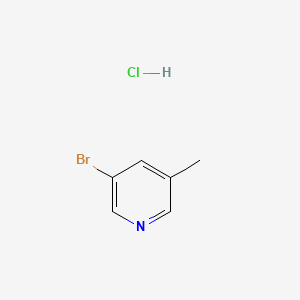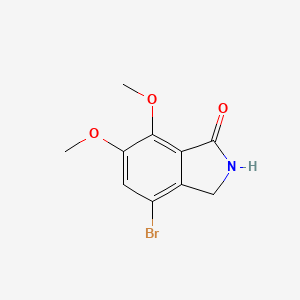![molecular formula C16H17NO2 B1441124 3-[4-(Benzyloxy)phenoxy]azetidine CAS No. 1219977-14-6](/img/structure/B1441124.png)
3-[4-(Benzyloxy)phenoxy]azetidine
Overview
Description
3-[4-(Benzyloxy)phenoxy]azetidine is a heterocyclic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, connected to a benzyloxyphenoxy group. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization
Biochemical Analysis
Biochemical Properties
3-[4-(Benzyloxy)phenoxy]azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring, characterized by its high ring-strain energy, contributes to its reactivity and stability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes through binding interactions. These interactions can lead to enzyme inhibition or activation, thereby affecting the overall biochemical reaction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s azetidine ring allows it to form binding interactions with biomolecules, which can result in enzyme inhibition or activation . These binding interactions can lead to changes in gene expression, further influencing cellular processes. The molecular mechanism of this compound involves the modulation of enzyme activity and gene expression, which collectively contribute to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity . Over extended periods, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in both in vitro and in vivo settings have provided insights into the temporal effects of this compound on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic activities within the cell. By interacting with specific enzymes, this compound can alter the flow of metabolites, thereby impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine typically involves the reaction of 4-(benzyloxy)phenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted azetidine derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[4-(Benzyloxy)phenoxy]azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness
3-[4-(Benzyloxy)phenoxy]azetidine is unique due to its specific combination of the azetidine ring and the benzyloxyphenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRATFGGJQGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
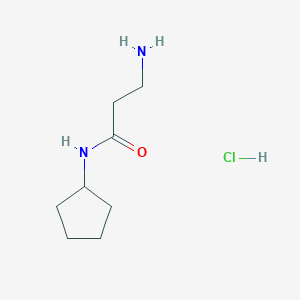

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
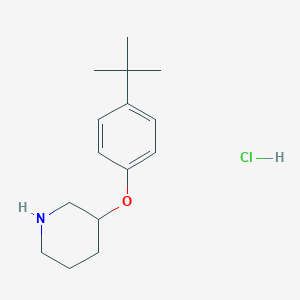
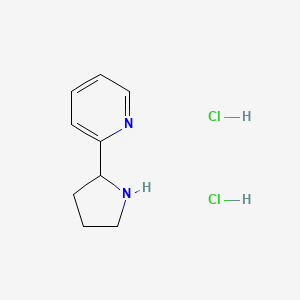
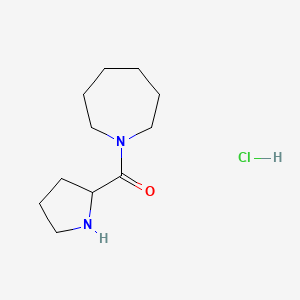
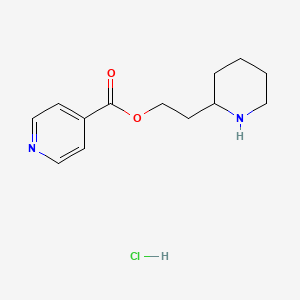
![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
